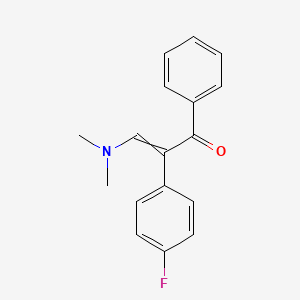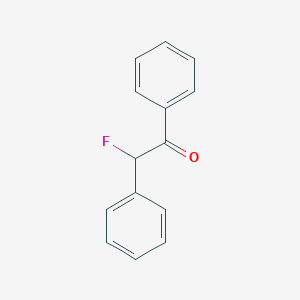
O,O-Diisobutyl hydrogen dithiophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O,O-Diisobutyl hydrogen dithiophosphate is an organophosphorus compound known for its applications in various industrial and chemical processes. This compound is characterized by its unique structure, which includes a phosphorodithioic acid core with two 2-methylpropyl ester groups attached. It is commonly used as an additive in lubricants and as a corrosion inhibitor.
准备方法
The synthesis of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester typically involves the reaction of phosphorodithioic acid with 2-methylpropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The general reaction can be represented as follows:
Phosphorodithioic acid+2Methylpropanol→Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester+Water
化学反应分析
O,O-Diisobutyl hydrogen dithiophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert it back to phosphorodithioic acid.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
O,O-Diisobutyl hydrogen dithiophosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential use in biological systems as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Widely used as an additive in lubricants to enhance their performance and as a corrosion inhibitor in metalworking fluids.
作用机制
The mechanism of action of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester involves its interaction with metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
O,O-Diisobutyl hydrogen dithiophosphate can be compared with other similar compounds, such as:
- Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester
- Phosphorodithioic acid, O,O-bis(2-ethylbutyl) ester
- Phosphorodithioic acid, O,O-bis(2-methylbutyl) ester
These compounds share a similar core structure but differ in the ester groups attached. The uniqueness of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester lies in its specific ester groups, which confer distinct physical and chemical properties, making it suitable for specific applications.
属性
CAS 编号 |
2253-52-3 |
|---|---|
分子式 |
C8H19O2PS2 |
分子量 |
242.3 g/mol |
IUPAC 名称 |
bis(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2/c1-7(2)5-9-11(12,13)10-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,12,13) |
InChI 键 |
SYFIMIPHNTZHIN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COP(=S)(OCC(C)C)S |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2R,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B8675906.png)


